molecular formula C12H10N4S B1524425 4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine CAS No. 1311313-66-2

4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B1524425
CAS No.: 1311313-66-2
M. Wt: 242.3 g/mol
InChI Key: BMBOADCUJCZNQE-UHFFFAOYSA-N
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Description

4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that the compound may target organisms causing these diseases, such as Leishmania strains and Plasmodium strains .

Mode of Action

It is known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities . This suggests that the compound interacts with its targets in a way that inhibits the growth or survival of these organisms.

Biochemical Pathways

Given its antileishmanial and antimalarial activities , it can be inferred that the compound affects the biochemical pathways essential for the survival and proliferation of Leishmania and Plasmodium species.

Result of Action

The result of the action of 4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine is the inhibition of the growth or survival of Leishmania and Plasmodium species This leads to its antileishmanial and antimalarial effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method includes the reaction of 4-bromo-1H-pyrazole with 4-aminothiophenol under appropriate conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-4-yl)benzenesulfonamide
  • 4-(1H-pyrazol-3-yl)phenylamine
  • 4-(1H-pyrazol-5-yl)phenylthiazole

Uniqueness

4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine is unique due to the specific arrangement of its pyrazole and thiazole rings, which confer distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-(4-pyrazol-1-ylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c13-12-15-11(8-17-12)9-2-4-10(5-3-9)16-7-1-6-14-16/h1-8H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBOADCUJCZNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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